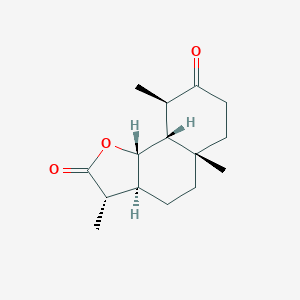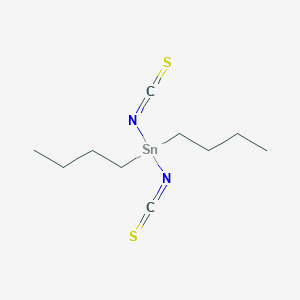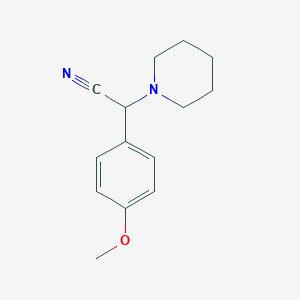![molecular formula C11H10O2 B101486 [4-(2-呋喃基)苯基]甲醇 CAS No. 17920-85-3](/img/structure/B101486.png)
[4-(2-呋喃基)苯基]甲醇
描述
[4-(2-Furyl)phenyl]methanol is a compound that has been isolated from the chloroform extracts of Atractylis gummifera roots, a plant belonging to the Asteraceae family. This compound has been structurally characterized and has shown notable activity against the promastigote form of Leishmania donovani, a protozoan parasite responsible for visceral leishmaniasis .
Synthesis Analysis
The synthesis of derivatives of [4-(2-Furyl)phenyl]methanol has been explored in various studies. One such study describes the synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives. The process involves the treatment of secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by the reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3. The resulting compounds were confirmed by EI-MS, IR, and 1H-NMR spectral analysis . Another study reports the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, which can react with nucleophiles and active methylene compounds to produce various derivatives, including selenadiazoline, thiadiazoline, and pyrazole derivatives .
Molecular Structure Analysis
The molecular structure of [4-(2-Furyl)phenyl]methanol and its derivatives has been elucidated using various spectroscopic techniques. The structural characterization is crucial for understanding the compound's reactivity and biological activity. In the case of the derivatives synthesized in the studies, spectral analysis such as EI-MS, IR, and 1H-NMR has been used to confirm the structures .
Chemical Reactions Analysis
The chemical reactivity of [4-(2-Furyl)phenyl]methanol derivatives has been demonstrated through their ability to undergo reactions with nucleophiles and active methylene compounds. These reactions lead to the formation of a variety of products, including substitution products, selenadiazolines, thiadiazolines, and pyrazole derivatives, indicating the versatility of the compound in chemical synthesis .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of [4-(2-Furyl)phenyl]methanol are not detailed in the provided papers, the studies do highlight the biological activities of the compound and its derivatives. For instance, the derivatives have shown good enzyme inhibitory activity, with one compound exhibiting excellent inhibitory effects against acetyl- and butyrylcholinesterase. Additionally, the synthesized molecules were active against various Gram-positive and Gram-negative bacterial strains, and their cytotoxicity was evaluated to determine their potential as therapeutic agents . The anti-leishmanial activity of [4-(2-Furyl)phenyl]methanol itself against Leishmania donovani promastigotes also points to its significant biological properties .
科学研究应用
抗利什曼原虫活性
[4-(2-呋喃基)苯基]甲醇已被确定为对利什曼原虫具有显着活性的化合物,利什曼原虫是引起内脏利什曼病的原生动物寄生虫。这一发现源于从甘松香根的氯仿提取物中分离出 2-呋喃基(苯基)甲醇,突出了其在抗寄生虫研究中的潜力 (Deiva et al., 2019).
光度分析
已经开发出一种涉及 [4-(2-呋喃基)苯基]甲醇的甲醇测定光度法。该方法非常灵敏和选择性,即使在存在苯酚和甲醇等类似化合物的情况下也是如此 (Putilina & Tsygal'nitskaia, 1989).
构象研究
已经使用核磁共振光谱对相关化合物(如 E-2-苯基-3(2'-呋喃基)丙烯酸及其甲酯)的构象进行了研究。这项研究提供了对 [4-(2-呋喃基)苯基]甲醇在不同溶剂中的行为的见解 (Forgó, Felfoeldi, & Pálinkó, 2005).
合成和作为治疗剂的评估
已经合成了 [4-(2-呋喃基)苯基]甲醇的各种衍生物,例如 2-呋喃基(4-{4-[(取代)磺酰基]苄基}-1-哌嗪基)甲酮。这些化合物已被评估其酶抑制活性和作为治疗剂的潜力 (Hussain et al., 2017).
抗菌潜力和轻度细胞毒性
已经对 2-呋喃基[(4-芳烷基)-1-哌嗪基]甲酮衍生物的合成进行了研究,重点关注其抗菌潜力和细胞毒性,表明 [4-(2-呋喃基)苯基]甲醇衍生物在开发潜在治疗剂中的应用 (Abbasi et al., 2018).
化学发光特性
已经探索了洛芬类似物的荧光和化学发光特性,包括 [4-(2-呋喃基)苯基]甲醇的衍生物。这项研究对于理解此类化合物在各种应用中的发光行为非常重要 (Nakashima et al., 1998).
安全和危害
属性
IUPAC Name |
[4-(furan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7,12H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZLKNNNCKXCKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428729 | |
| Record name | [4-(2-Furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17920-85-3 | |
| Record name | 4-(2-Furanyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17920-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Furyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



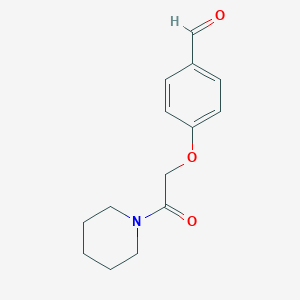







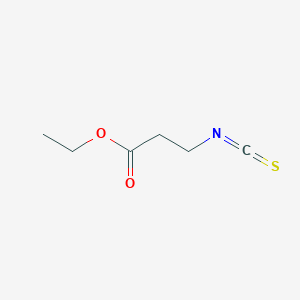
![5,10,10-trimethyl-9,14b-dihydro-7H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B101423.png)
